Cas no 1704066-83-0 (3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid)

3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid
- AM87811
- 3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid
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- MDL: MFCD22722370
- Inchi: 1S/C9H9BF4O3/c11-8-2-6(1-7(3-8)10(15)16)4-17-5-9(12,13)14/h1-3,15-16H,4-5H2
- InChI Key: WTOJFSPIBYRSHT-UHFFFAOYSA-N
- SMILES: FC1C=C(B(O)O)C=C(C=1)COCC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 237
- Topological Polar Surface Area: 49.7
3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D626271-1g |
3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid |
1704066-83-0 | 97% | 1g |
$1051 | 2024-05-24 | |
eNovation Chemicals LLC | D626271-1g |
3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid |
1704066-83-0 | 97% | 1g |
$1051 | 2025-02-21 | |
eNovation Chemicals LLC | D626271-1g |
3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid |
1704066-83-0 | 97% | 1g |
$1051 | 2025-02-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F855995-1g |
3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid |
1704066-83-0 | 98% | 1g |
¥4,206.00 | 2022-01-11 | |
Matrix Scientific | 148129-1g |
3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid, 95% |
1704066-83-0 | 95% | 1g |
$683.00 | 2023-09-10 | |
Matrix Scientific | 148129-5g |
3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid, 95% |
1704066-83-0 | 95% | 5g |
$1432.00 | 2023-09-10 |
3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid Related Literature
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1. Back matter
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
Additional information on 3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid
3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic Acid (CAS No. 1704066-83-0)
The compound 3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid (CAS No. 1704066-83-0) is a highly specialized boronic acid derivative with significant applications in organic synthesis and materials science. This compound is characterized by its unique structure, which combines a phenyl ring substituted with a fluoro group and a trifluoroethoxymethyl group. The presence of multiple fluorine atoms in the molecule imparts distinctive electronic and steric properties, making it an attractive building block for various chemical transformations.
Recent advancements in the field of organoboron chemistry have highlighted the importance of boronic acids as key intermediates in the synthesis of complex molecules. 3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid has been extensively studied for its role in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction enables the formation of biaryl structures with high efficiency and selectivity, which are critical in drug discovery and materials development.
The synthesis of this compound involves a multi-step process that typically begins with the bromination of an aromatic ring followed by substitution reactions to introduce the trifluoroethoxymethyl group. The final step involves the introduction of the boronic acid functionality through a nucleophilic substitution or hydroboration reaction. The optimization of these steps has been a focus of recent research to improve yield and purity.
One of the most notable applications of 3-fluoro-5-(trifluoroethoxymethyl)phenylboronic acid is in the development of advanced materials for optoelectronic devices. Its ability to undergo controlled polymerization and its compatibility with various functional groups make it a valuable precursor for organic light-emitting diodes (OLEDs) and flexible electronics. Recent studies have demonstrated its potential in enhancing the efficiency and stability of these devices by incorporating it into conjugated polymer systems.
In addition to its material science applications, this compound has also found utility in medicinal chemistry. Its unique structure allows for the creation of bioactive molecules with tailored pharmacokinetic properties. Researchers have explored its use in designing inhibitors for kinase enzymes, which are implicated in various diseases such as cancer and inflammatory disorders.
The chemical stability and reactivity of 3-fluoro-5-(trifluoroethoxymethyl)phenylboronic acid make it an ideal candidate for large-scale synthesis processes. Its ability to undergo selective transformations under mild conditions has facilitated its integration into industrial workflows. Moreover, its compatibility with green chemistry principles has further enhanced its appeal as a sustainable building block.
Looking ahead, ongoing research is focused on expanding the scope of applications for this compound. Emerging techniques such as click chemistry and metal-free coupling reactions are being explored to unlock new synthetic pathways. These advancements are expected to further solidify the role of 3-fluoro-5-(trifluoroethoxymethyl)phenylboronic acid as a cornerstone in modern organic synthesis.
In summary, 3-fluoro-5-(trifluoroethoxymethyl)phenylboronic acid (CAS No. 1704066-83-0) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, reactivity, and compatibility with advanced synthetic methods position it as an essential tool for researchers and industry professionals alike.
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